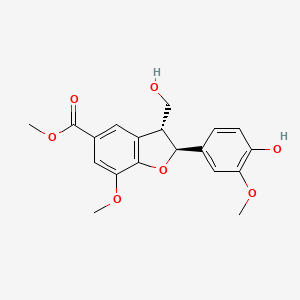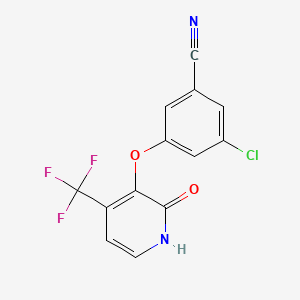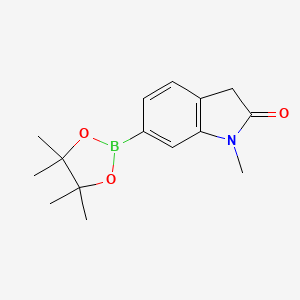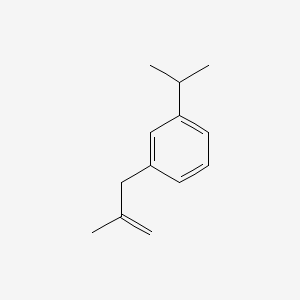
Curlignan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Curlignan is a novel synthetic compound developed by researchers at the University of Waterloo in Canada. It is a small molecule that has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The compound has been studied in numerous preclinical and clinical trials, and is being investigated as a potential treatment for various diseases. In
Applications De Recherche Scientifique
Food Additive Uses
Curdlan, also known as Curlignan, is used as a food additive to improve, modify, and stabilize the physical properties of various products .
Texture Modifier: It serves as a texture modifier in noodles and fish paste products such as kamaboko . This is due to its unique characteristic of forming a firm, resilient, and thermo-irreversible gel when heated in an aqueous suspension higher than 80°C .
Water-Holding Agent: Curdlan also acts as a water-holding agent in meat products such as sausages, hams, and hamburgers . This is particularly useful in maintaining the juiciness and texture of these products.
Food Ingredient Uses
Apart from being a food additive, Curdlan is also used as a key ingredient in the development of new food products .
Noodle-Shaped Tofu: Curdlan is used in the creation of noodle-shaped tofu . This innovative application allows for the production of tofu with a unique texture and form.
Tofu for Retorting, Freezing, or Freeze-Drying: Curdlan’s stability against freezing and thawing makes it an ideal ingredient for tofu meant for retorting, freezing, or freeze-drying .
Low-Fat Sausage: Curdlan gel containing vegetable oil is used as a substitute for pork fat in the production of low-fat sausages . This allows for the creation of healthier sausage options.
Non-Fat Whipped Cream: Curdlan is used as a milk fat substitute in the production of non-fat whipped cream . This application allows for the creation of a healthier alternative to traditional whipped cream.
Propriétés
IUPAC Name |
methyl (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O7/c1-23-15-7-10(4-5-14(15)21)17-13(9-20)12-6-11(19(22)25-3)8-16(24-2)18(12)26-17/h4-8,13,17,20-21H,9H2,1-3H3/t13-,17+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLWSIWZKAURMG-SUMWQHHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Curlignan | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[2-[2-[2-[1-(2-Hydroxyethyl)-4,5-dihydroimidazol-2-yl]propan-2-yldiazenyl]propan-2-yl]-4,5-dihydroimidazol-1-yl]ethanol;hydrate;dihydrochloride](/img/structure/B568679.png)

